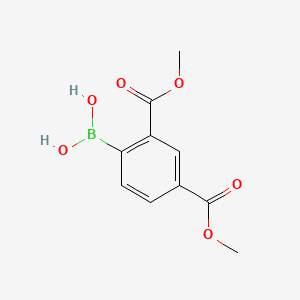

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Descripción general

Descripción

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features two methoxycarbonyl groups attached to a phenyl ring, with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The process begins with the preparation of the phenyl ring substituted with methoxycarbonyl groups.

Boronic Acid Formation: The phenyl ring is then subjected to borylation reactions to introduce the boronic acid group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.

Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the methoxycarbonyl groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in catalytic processes:

Molecular Targets: The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions.

Pathways Involved: The reaction pathway includes oxidative addition, transmetalation, and reductive elimination steps, which are characteristic of palladium-catalyzed cross-coupling reactions.

Comparación Con Compuestos Similares

(4-Methoxycarbonylphenyl)boronic acid: Similar structure but with only one methoxycarbonyl group.

(4-Carbomethoxyphenyl)boronic acid: Another variant with a single methoxycarbonyl group.

Uniqueness: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of two methoxycarbonyl groups, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can enhance its utility in forming more complex molecular structures compared to its mono-substituted counterparts .

Actividad Biológica

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure, featuring two methoxycarbonyl groups, may enhance its reactivity and biological interactions compared to other boronic acid derivatives. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by two methoxycarbonyl substituents at the 2 and 4 positions of the phenyl ring, which can influence its solubility and reactivity.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols. This property is significant for their biological activity as it allows them to interact with various biomolecules, potentially modulating their functions. The mechanism of action includes:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors within cells.

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways through caspase activation and mitochondrial dysfunction.

Biological Activity in Cancer Research

Recent studies have highlighted the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes key findings from research studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 0.54 | Induces apoptosis via caspase activation |

| A2780 (ovarian) | 0.95 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast) | 1.5 | Inhibition of proteasome activity |

| K562 (leukemia) | 3.58 | Modulation of apoptosis-related proteins |

These results indicate that this compound exhibits significant antiproliferative activity against various cancer types, suggesting its potential as a therapeutic agent.

Case Studies

- Anticancer Activity in Ovarian Cancer : A study evaluated the effects of this compound on A2780 ovarian cancer cells. The compound was found to induce significant cell cycle arrest and apoptosis through caspase-3 activation, demonstrating its potential as a treatment for ovarian cancer .

- Breast Cancer Models : In MCF-7 breast cancer cells, treatment with this boronic acid derivative resulted in decreased cell viability and increased markers of apoptosis. The study suggested that the compound's ability to inhibit proteasomal degradation pathways contributes to its anticancer effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that:

- Absorption : The compound demonstrates good solubility in aqueous solutions due to the presence of methoxycarbonyl groups.

- Distribution : It may effectively penetrate cellular membranes due to its lipophilicity.

- Metabolism : Further studies are needed to elucidate metabolic pathways and identify any toxic metabolites.

Propiedades

IUPAC Name |

[2,4-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKKSVFGRKVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681700 | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-98-9 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.